molecular formula C18H21ClN2O4S2 B6571691 4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946347-04-2

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571691
CAS No.: 946347-04-2
M. Wt: 429.0 g/mol
InChI Key: PUUCRMGVJDAIQQ-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic molecule composed of a benzene sulfonamide group linked to a tetrahydroquinoline and propane sulfonyl group with a chlorine atom substitution. The design of this compound suggests potential activities in pharmacology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with a sulfonylation reaction. Key starting materials include 6-chloro-1,2,3,4-tetrahydroquinoline and benzene sulfonyl chloride, followed by the introduction of a propane sulfonyl group. Standard conditions might involve the use of a strong base like sodium hydroxide in an organic solvent such as dimethylformamide (DMF), ensuring efficient reaction and yield.

Industrial Production Methods: Large-scale production involves optimized synthetic pathways with stringent control on temperature, solvent use, and purification steps to achieve the desired purity and yield. Continuous flow chemistry techniques might be utilized to increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or form new bonds.

  • Reduction: : It may undergo reduction reactions to remove certain functional groups.

  • Substitution: : Common for incorporating or exchanging various groups within the molecular structure.

Common Reagents and Conditions:

  • Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminium hydride.

  • Substitution: : Utilizes halogenating agents such as chlorine or bromine, often in the presence of catalysts.

Major Products: The major products depend on the type of reaction but could include various substituted sulfonamides, quinolines, or derivative compounds featuring different functional groups.

Scientific Research Applications

4-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide finds application across multiple disciplines:

  • Chemistry: : Used as an intermediate in organic synthesis for complex molecules.

  • Biology: : Potentially employed in studies related to enzyme inhibition due to its sulfonamide group.

  • Medicine: : Investigated for its pharmacological properties, possibly in anti-inflammatory or anti-bacterial research.

  • Industry: : Utilized in the synthesis of specialty chemicals and materials due to its structural versatility.

Mechanism of Action

The compound's effects are largely dictated by its ability to interact with biological targets:

  • Molecular Targets: : It might target enzymes, particularly those with active sites compatible with sulfonamide groups.

  • Pathways Involved: : It could interfere with metabolic or signaling pathways, modifying biological activity through its chemical interactions.

Comparison with Similar Compounds

  • 6-chloro-1,2,3,4-tetrahydroquinoline

  • Propane-1-sulfonyl chloride

  • Benzene-1-sulfonamide derivatives

Properties

IUPAC Name

4-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-13-16(7-10-18(14)21)20-27(24,25)17-8-5-15(19)6-9-17/h5-10,13,20H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUCRMGVJDAIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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